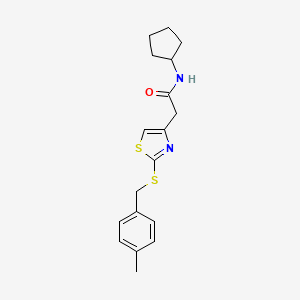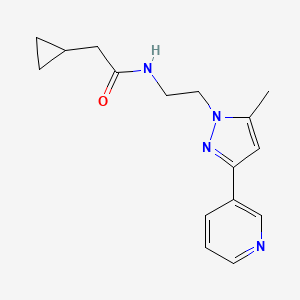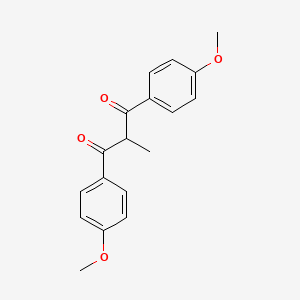![molecular formula C14H12FNO5S2 B2998239 Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate CAS No. 251097-21-9](/img/structure/B2998239.png)
Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate” is a chemical compound with the CAS number 251097-21-9 . It is used for pharmaceutical testing and is available from various suppliers .
Chemical Reactions Analysis
While specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. The carbonyl group could undergo nucleophilic addition reactions . The sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the sulfonyl and carbonyl groups could influence its polarity and solubility . The exact properties such as melting point, boiling point, and density are not available in the sources I found .Aplicaciones Científicas De Investigación
Antiandrogen Activity
Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate and related compounds have been studied for their antiandrogen activity. A series of compounds, including those with methyl and trifluoromethyl series, were tested, revealing that methyl series compounds were pure antagonists, leading to the discovery of potent antiandrogens (Tucker et al., 1988).
Synthesis of Stable Sulfonium Ylides
This compound is involved in reactions with sulfides to produce corresponding sulfonium ylides. These reactions, catalyzed by Rh-2(OAc)(4), result in ylide products that are stable due to the electron-withdrawing properties of the fluorine atom (Zhu et al., 2004).
Development of Oxazolyl Sulfonyl Fluoride Warheads
The compound is used in the synthesis of oxazolyl sulfonyl fluorides through catalyzed annulation, providing a direct route to functionalized oxazolyl-decorated sulfonyl fluoride warheads. This method holds potential in medicinal chemistry, chemical biology, and drug discovery (Fang et al., 2020).
Fluorination Effects on Structure and Stability
The compound's fluorinated analogs show significant effects on structure and energy in α-sulfonyl carbanions, impacting bond lengths and pyramidalization of the anionic carbon atom, which is key in understanding its reactivity and stability (Raabe et al., 1996).
Anion Exchange Polymer Electrolytes
This compound has been used in the synthesis of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reaction, leading to precise control of cation functionality and integration into stable phenyl rings (Kim et al., 2011).
Electrochemical Capacitor Applications
Derivatives of the compound have been evaluated as active materials for electrochemical capacitors. Their electrochemical performance and morphologies depend on both growth and cycling electrolytes (Ferraris et al., 1998).
Fluoroalkylation in Organic Synthesis
The compound is used in fluoroalkylation reactions with alpha,beta-enones, arynes, and activated alkynes, providing insights into the hard/soft nature of fluorinated carbanions (Ni et al., 2008).
Synthesis of Arylacetic Esters
It can be used for synthesizing arylacetic esters from aromatic aldehydes, providing a new method for producing esters starting from benzaldehyde (Ogura et al., 1979).
Photoswitchable Fluorescent Derivatives
The compound's derivatives have been used to study the effect of alkyl substitution on the fluorescence property of closed-ring isomers, contributing to the understanding of fluorescence control in diarylethenes (Takagi et al., 2012).
Synthesis of 3-Thienylmalonic Acid Precursors
It is also used in the synthesis of 3-thienylmalonic acid, an important pharmaceutical intermediate (Raynolds, 1984).
Propiedades
IUPAC Name |
methyl 2-[2-[(4-fluorophenyl)carbamoyl]thiophen-3-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO5S2/c1-21-12(17)8-23(19,20)11-6-7-22-13(11)14(18)16-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURVJLUUOWYPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2998156.png)
![N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2998157.png)
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2998158.png)

![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2998161.png)





![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)


![(E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2998178.png)
